3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method provides an efficient route to obtain the desired compound with good yields. The reaction conditions usually involve heating the reactants in the presence of phosphoryl chloride, followed by purification through column chromatography.
Chemical Reactions Analysis
3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, as a carbonic anhydrase inhibitor, it can interfere with the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting physiological processes such as respiration and acid-base balance .
Comparison with Similar Compounds
3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15FN4S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15FN4S/c16-12-8-4-7-11(9-12)14-19-20-13(17-18-15(20)21-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChI Key |
RHAITBGOAXUFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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